N-(3-chloro-4-methoxyphenyl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
Description
This compound features a pyrrole core linked to a 1,2,4-oxadiazole ring substituted with a 3-chlorophenyl group. The acetamide moiety is further functionalized with a 3-chloro-4-methoxyphenyl group.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N4O3/c1-29-18-8-7-15(11-16(18)23)24-19(28)12-27-9-3-6-17(27)21-25-20(26-30-21)13-4-2-5-14(22)10-13/h2-11H,12H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCQEURXZBVIGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC(=CC=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its structure, synthesis, and biological effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups, including chloro and methoxy substituents, as well as an oxadiazole moiety. Its molecular formula is with a molecular weight of 485.4 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 485.4 g/mol |
| IUPAC Name | This compound |
| CAS Number | 6805-20-5 |
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes that may include:
- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Pyrrole Substitution : The introduction of the pyrrole moiety can be accomplished using various coupling reactions.
- Final Acetamide Formation : The final step generally involves acylation to form the amide linkage.
Anticancer Activity
One of the most notable biological activities of this compound is its anticancer potential. Research indicates that derivatives containing the oxadiazole moiety exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation in breast cancer and lung cancer models.
Antimicrobial Activity
The compound also exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that it can inhibit bacterial growth effectively, making it a candidate for further exploration in antibiotic development.
The proposed mechanism of action for this compound involves:
- Inhibition of Key Enzymes : It may act by inhibiting enzymes critical for cell division and survival in cancer cells.
- Induction of Apoptosis : The compound has been observed to induce apoptotic pathways in cancer cells.
- Disruption of Membrane Integrity : Its antimicrobial activity may be attributed to disruption of bacterial cell membranes.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of compounds related to this structure:
- Antiplasmodial Activity : Research has indicated that similar compounds exhibit high activity against Plasmodium falciparum, suggesting potential use in malaria treatment .
- Structure–Activity Relationship Studies : Investigations into the SAR of oxadiazole derivatives have revealed that modifications at the phenolic rings significantly influence their biological activity .
Comparison with Similar Compounds
Substituent Variations on the Oxadiazole Ring
- N-(3-Chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}acetamide (): Key Difference: The oxadiazole is substituted with a 4-chlorophenyl group instead of 3-chlorophenyl. Impact: The positional isomerism (para vs. The pyridine core (vs. pyrrole) introduces additional rigidity and hydrogen-bonding capacity .
Core Heterocycle Modifications
- 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives (): Key Difference: Pyrazole cores replace the pyrrole-oxadiazole system. Impact: Pyrazoles are more electron-deficient, enhancing interactions with electrophilic biological targets. Compounds like 3a (yield: 68%, mp: 133–135°C) exhibit moderate crystallinity, suggesting similar physical stability for the target compound .
Acetamide Functionalization
- N-(3-Chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): Key Difference: A triazole-thioether replaces the oxadiazole-pyrrole system.
Electronic and Steric Considerations
- Oxadiazole vs. Triazole : The 1,2,4-oxadiazole in the target compound provides a hydrogen-bond acceptor at the oxygen atom, enhancing interactions with proteins. Triazoles (e.g., ) offer additional nitrogen sites for coordination but may increase metabolic susceptibility .
- Chloro Substituents : The 3-chlorophenyl group induces meta-directed electronic effects, while para-substituted analogs () exhibit stronger dipole moments, affecting solubility and target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
